3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole-4-carboxamide with N,N-dipropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dipropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
3-amino-1-ethyl-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-16(6-3)14-11(10)13/h9H,4-8H2,1-3H3,(H2,13,14) |
InChI Key |
IYWCGAZAVPDFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
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